1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
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Overview
Description
1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is a complex organic compound with a unique structure that includes a chlorinated nitrophenoxy group, a butoxy chain, and a methoxy-propenyl benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenoxy ring.
Etherification: Formation of the butoxy linkage through a nucleophilic substitution reaction.
Methoxylation: Introduction of the methoxy group to the benzene ring.
Alkylation: Formation of the propenyl group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted phenoxy compounds.
Scientific Research Applications
1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar chlorinated aromatic structures.
Methoxyphenols: Compounds with methoxy groups attached to phenolic rings.
Nitrophenoxy derivatives: Compounds with nitro and phenoxy groups.
Uniqueness
1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-3-6-15-7-9-19(20(13-15)25-2)27-12-5-4-11-26-18-10-8-16(22(23)24)14-17(18)21/h3,6-10,13-14H,4-5,11-12H2,1-2H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJWSRNORSYHJM-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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